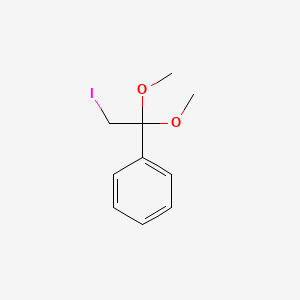

(2-Iodo-1,1-dimethoxyethyl)benzene

Description

Significance of Alpha-Iodinated Acetal (B89532) Compounds in Synthetic Chemistry

Alpha-iodinated acetal compounds are a class of organic molecules that serve as important building blocks in synthetic chemistry. The acetal group acts as a protecting group for a carbonyl functionality, which is stable under various reaction conditions such as with Grignard reagents, oxidizing agents, and hydrides. google.com This stability allows for selective transformations at other parts of the molecule. google.com

The presence of an iodine atom at the alpha-position to the acetal group introduces a reactive site. The carbon-iodine bond can participate in a variety of coupling reactions and nucleophilic substitutions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This dual functionality of a protected carbonyl and a reactive halogen makes α-iodinated acetals versatile synthons for introducing complex fragments into organic molecules.

The synthesis of acetals can be achieved through various methods, including the condensation of aldehydes and alcohols under acidic conditions or catalysis by transition metals or iodine. google.com The introduction of an iodine atom at the alpha position can be accomplished through different strategies, including the reaction of enamine ketones with iodine or the use of hypervalent iodine reagents. google.comrsc.org These methods provide access to a range of α-iodinated acetals with diverse substitution patterns, expanding their utility in organic synthesis.

Structural Context of (2-Iodo-1,1-dimethoxyethyl)benzene within Functionalized Arylalkanes

This compound belongs to the broader class of functionalized arylalkanes. This category of compounds is characterized by an alkyl chain attached to an aromatic ring, with one or more functional groups on the alkyl portion. The phenyl group in this compound influences the reactivity of the adjacent benzylic position, while the iodo and dimethoxy groups provide specific sites for chemical modification.

The structural framework of this compound allows for a variety of synthetic transformations. The iodine atom can be displaced by nucleophiles or participate in metal-catalyzed cross-coupling reactions, facilitating the introduction of new substituents. The dimethoxy acetal can be hydrolyzed under acidic conditions to reveal a phenylacetaldehyde (B1677652) moiety, which can then undergo further reactions.

The synthesis of such functionalized arylalkanes can be approached in several ways. One common strategy involves the modification of simpler arylalkane precursors. For instance, styrene (B11656) can be used as a starting material to introduce functionality at the ethyl group. Research has shown that the reaction of styrene with iodide salts and an oxidant in methanol (B129727) can lead to the formation of related iodinated and methoxylated products. The regioselectivity of these reactions can be influenced by the specific conditions and reagents employed.

Overview of Research Trajectories for Iodinated Acetal Derivatives

Research into iodinated acetal derivatives is an active area of investigation in organic chemistry. Scientists are exploring new methods for their synthesis and expanding their applications as intermediates in the construction of complex molecules.

One key research trajectory focuses on the development of novel and efficient synthetic methods. This includes the use of hypervalent iodine reagents, which are known for their ability to facilitate a wide range of transformations, including the introduction of iodine into organic molecules. rsc.orgorgsyn.org These reagents offer advantages in terms of reactivity and selectivity compared to traditional methods. organic-chemistry.org For example, hypervalent iodine(III) reagents have been used for the direct synthesis of N,O-acetal compounds. rsc.org

Another area of focus is the application of iodinated acetals in the synthesis of biologically active compounds and complex natural products. The ability to introduce new functional groups through reactions at the carbon-iodine bond makes these compounds valuable precursors. For instance, α-iodo ketones, which are structurally related to iodinated acetals, are important intermediates in the synthesis of various organic compounds. mdpi.com

Furthermore, investigations into the reactivity of iodinated acetals continue to uncover new synthetic possibilities. Understanding the interplay between the acetal and iodo functionalities allows for the design of novel reaction sequences and the development of stereoselective transformations. The development of catalytic and environmentally friendly methods for the synthesis and functionalization of iodinated acetals is also a significant research goal. researchgate.net

Structure

3D Structure

Properties

CAS No. |

62054-83-5 |

|---|---|

Molecular Formula |

C10H13IO2 |

Molecular Weight |

292.11 g/mol |

IUPAC Name |

(2-iodo-1,1-dimethoxyethyl)benzene |

InChI |

InChI=1S/C10H13IO2/c1-12-10(8-11,13-2)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 |

InChI Key |

UZDVVMMIBLUTBL-UHFFFAOYSA-N |

Canonical SMILES |

COC(CI)(C1=CC=CC=C1)OC |

Origin of Product |

United States |

Mechanistic Investigations of Chemical Transformations Involving 2 Iodo 1,1 Dimethoxyethyl Benzene and Its Derivatives

Elucidation of Reaction Pathways

The formation of (2-Iodo-1,1-dimethoxyethyl)benzene and its subsequent reactions are governed by a series of well-defined, yet complex, mechanistic steps. These pathways involve the interplay of electrophilic species, oxidative processes, and skeletal rearrangements.

Role of Electrophilic Iodine Species (I+, HOI) in Iodination

The initial step in the synthesis of iodo-acetals from styrenes involves the electrophilic addition of an iodine species to the double bond. The nature of this electrophilic iodine can vary depending on the reaction conditions. While molecular iodine (I₂) itself is not highly electrophilic, its reactivity can be enhanced. wikipedia.org In the presence of an oxidizing agent, more potent electrophilic iodine species, often represented as "I⁺", are generated. wikipedia.orgmdpi.com One such species is hypoiodous acid (HOI), which can be formed from the reaction of iodine with water or other oxygen sources. mdpi.com

The reaction proceeds through the formation of a cyclic iodonium (B1229267) ion intermediate. mdpi.comresearchgate.netmanac-inc.co.jp This three-membered ring, containing a positively charged iodine atom, is then susceptible to nucleophilic attack. In the context of forming this compound, the nucleophile is methanol (B129727). The attack of methanol on the iodonium ion occurs in a regioselective and stereoselective manner, leading to the final product. The formation of the more stable benzylic carbocation intermediate is favored, directing the nucleophilic attack to that position.

Oxidative Conversion of Iodide to Higher Oxidation State Iodine Intermediates

In many iodination reactions, iodide (I⁻) can be oxidized to generate the necessary electrophilic iodine species in situ. mdpi.com This oxidative conversion is a key feature of many modern iodination protocols, often employing environmentally benign oxidants. For instance, oxidizing agents can convert iodide to molecular iodine (I₂) or directly to hypervalent iodine species. mdpi.comchemrxiv.org

Hypervalent iodine compounds, where the iodine atom has a formal oxidation state higher than +1, are powerful oxidizing agents and can also serve as sources of electrophilic iodine. wikipedia.orgorganic-chemistry.org The in-situ generation of these species from iodide avoids the need to handle potentially unstable or hazardous reagents. nih.govnsf.gov This approach is central to catalytic systems where a substoichiometric amount of an iodine source is used in conjunction with a stoichiometric oxidant.

Proposed Semipinacol-Type Rearrangements in Acetal (B89532) Formation

The formation of acetals from certain starting materials can proceed through a semipinacol-type rearrangement. wikipedia.orgnih.gov This type of rearrangement involves a 1,2-migration of a group to an adjacent electrophilic carbon center, often a carbocation, which is vicinal to an oxygen-containing carbon. wikipedia.orgresearchgate.net In the context of reactions involving derivatives of this compound, if a carbocation is formed adjacent to a carbon bearing a hydroxyl or alkoxy group, a semipinacol rearrangement can be a plausible pathway. nih.govrsc.org

For instance, the reaction of allylic alcohols with an electrophile can generate an α-hydroxy carbocation, which then triggers a 1,2-migration to yield a β-functionalized ketone. nih.gov While not the primary pathway for the direct formation of this compound from styrene (B11656), this type of rearrangement is a key consideration in the reactions of related substrates, particularly those that can readily form a stabilized carbocation adjacent to an oxygen-bearing carbon.

Radical vs. Ionic Mechanisms in Acetalization Reactions

The formation of acetals can, in principle, proceed through either ionic or radical pathways. manac-inc.co.jp Distinguishing between these mechanisms is crucial for optimizing reaction conditions and predicting product distributions.

Radical Scavenger Studies (e.g., TEMPO)

To probe the involvement of radical intermediates in a reaction, radical scavenger experiments are often employed. researchgate.net TEMPO ((2,2,6,6-Tetramethylpiperidin-1-yl)oxyl) is a stable free radical that can efficiently trap other radical species, thereby inhibiting radical-mediated reactions. wikipedia.orgnih.govorganic-chemistry.org

In the context of the iodoacetalization reaction to form this compound, the addition of TEMPO to the reaction mixture can provide evidence for or against a radical mechanism. If the reaction rate is significantly diminished or the reaction is completely quenched in the presence of TEMPO, it suggests that a radical pathway is operative. researchgate.net Conversely, if the reaction proceeds unaffected, an ionic mechanism is more likely. For the electrophilic addition of iodine to an alkene followed by nucleophilic attack, the mechanism is predominantly considered to be ionic, proceeding through the aforementioned iodonium ion intermediate. manac-inc.co.jp

Computational Chemistry and Theoretical Modeling of Reaction Energetics

Computational chemistry provides a powerful tool for investigating reaction mechanisms at a molecular level. frontiersin.org Density Functional Theory (DFT) calculations, for example, can be used to model the geometries and energies of reactants, transition states, and intermediates along a proposed reaction pathway. nih.govmdpi.com

By calculating the activation energies for different potential steps, the most energetically favorable pathway can be identified. For the formation of this compound, computational studies can help to:

Elucidate the structure and stability of the cyclic iodonium ion intermediate. nih.govrsc.org

Compare the energetics of nucleophilic attack at the different carbons of the iodonium ion, thus explaining the observed regioselectivity.

Model the transition state for the semipinacol rearrangement and compare its energy to that of the direct nucleophilic attack, thereby assessing its likelihood.

Investigate the electronic structure of hypervalent iodine intermediates to understand their reactivity. nih.gov

These theoretical insights, when combined with experimental observations, provide a comprehensive understanding of the reaction mechanism.

Density Functional Theory (DFT) Studies on Reaction Intermediates

In the study of chemical reactions involving this compound and its derivatives, identifying and characterizing the structure and stability of reaction intermediates is paramount. DFT calculations allow for the theoretical investigation of various potential intermediates that may be formed along a reaction pathway. These intermediates are typically local minima on the potential energy surface.

For reactions involving iodoarenes, common intermediates can include radical species, carbocations, or species resulting from nucleophilic or electrophilic attack. For instance, in a hypothetical nucleophilic substitution reaction, the nature of the intermediate would be highly dependent on the reaction conditions and the specific nucleophile employed. DFT calculations can help to predict the most likely intermediate by comparing the relative energies of different potential structures.

A critical aspect of these studies is the choice of the functional and basis set, which must be carefully selected to provide an accurate description of the system. For compounds containing heavy atoms like iodine, relativistic effects may also need to be considered to achieve high accuracy.

While specific DFT studies on the reaction intermediates of this compound are not extensively documented in publicly available literature, the principles of DFT can be applied to hypothesize potential intermediates in its reactions. For example, in a reaction involving the cleavage of the carbon-iodine bond, a key intermediate could be a radical species. The stability of such an intermediate would be influenced by the electronic effects of the dimethoxyethyl group and the benzene (B151609) ring.

| Hypothetical Intermediate | Key Stabilizing/Destabilizing Factors | Plausible Reaction Type |

| Aryl Radical | Delocalization of the unpaired electron into the benzene ring. | Radical-mediated reactions |

| Carbocation at the benzylic position | Potential for resonance stabilization, but destabilized by the electron-withdrawing iodine atom. | SN1-type substitution |

| Iodonium Ylide | Formation through reaction with a carbene or similar species. | Cyclopropanation or insertion reactions |

This table presents hypothetical intermediates and influencing factors based on general principles of organic chemistry and DFT, pending specific experimental or computational studies on this compound.

Investigation of Transition States and Activation Barriers

The transition state is a critical point on the potential energy surface that represents the energy maximum along the reaction coordinate between reactants and products. The energy difference between the reactants and the transition state is the activation barrier, which is a key determinant of the reaction rate. DFT calculations are instrumental in locating and characterizing these fleeting transition state structures.

The investigation of transition states for reactions of this compound would involve mapping the potential energy surface for a given transformation. This is often a computationally intensive task that requires sophisticated algorithms to locate the saddle point corresponding to the transition state. Once located, the geometry and electronic structure of the transition state can provide a wealth of information about the bond-breaking and bond-forming processes that are occurring.

For example, in a hypothetical elimination reaction of this compound to form a styrenic derivative, DFT could be used to compare the activation barriers for different possible stereochemical outcomes, thus predicting the selectivity of the reaction.

The activation strain model, often used in conjunction with DFT, can provide a more detailed understanding of the activation barrier. researchgate.net This model deconstructs the activation energy into two components: the strain energy, which is the energy required to distort the reactants into the geometry they adopt in the transition state, and the interaction energy, which is the stabilizing interaction between the distorted reactants in the transition state. researchgate.net

| Hypothetical Reaction | Plausible Transition State Features | Factors Influencing Activation Barrier |

| Nucleophilic Aromatic Substitution | Formation of a Meisenheimer-like complex. | Nature of the nucleophile, solvent effects. |

| Elimination Reaction | Concerted or stepwise mechanism with a partially broken C-I bond and a partially formed C=C double bond. | Base strength, steric hindrance. |

| Reductive Deiodination | Formation of a radical anion intermediate. | Nature of the reducing agent. |

This table outlines plausible transition state features and influencing factors for hypothetical reactions of this compound, based on established mechanistic principles.

No Information Available for this compound

Following a comprehensive and exhaustive search of scientific databases and chemical literature, no specific information has been found for the compound This compound . The search included investigations into its synthesis, properties, and the specific applications outlined in the requested article structure.

The absence of retrievable data on this particular molecule prevents the creation of a scientifically accurate and informative article as requested. The required sections on its use as a building block for carbon-carbon bond formation and as a synthon in complex molecule synthesis cannot be completed without verifiable research findings.

It is possible that "this compound" is a theoretical compound, a transient intermediate that has not been isolated or characterized, or a very niche molecule whose research is not widely published or indexed under this name.

Due to the lack of available scientific evidence, we are unable to generate the requested article. To do so would require speculation and would not meet the standards of scientific accuracy.

Table of Compounds Mentioned

Since no article content could be generated, there are no compounds to list in this table.

Applications of 2 Iodo 1,1 Dimethoxyethyl Benzene As a Versatile Synthetic Intermediate

Strategic Synthon in Complex Molecule Synthesis

Synthesis of Polycyclic Aromatic Compounds

Polycyclic aromatic hydrocarbons (PAHs) and their derivatives are significant targets in materials science and medicinal chemistry due to their unique electronic and photophysical properties. masterorganicchemistry.comnih.gov The synthesis of these complex structures often relies on a variety of modern synthetic methods, including metal-catalyzed cross-coupling reactions, oxidative cyclizations, and cycloaddition strategies. youtube.com These reactions typically utilize functionalized aromatic precursors to build the fused ring systems.

However, a thorough search of chemical databases and scholarly articles did not yield any specific examples or methods that employ (2-Iodo-1,1-dimethoxyethyl)benzene as a starting material or intermediate for the synthesis of polycyclic aromatic compounds. While the iodo- and phenyl- groups present in the molecule could theoretically be involved in cyclization reactions, such as transition-metal-mediated C-H activation or coupling processes, no such transformations have been reported for this specific substrate. The scientific community has explored numerous pathways to PAHs, but the utility of This compound in this context remains an open area of investigation.

Precursor for Further Functionalization and Derivatization

The transformation of existing molecules into new, more complex structures is a cornerstone of organic synthesis. The presence of both an iodine atom and a dimethoxy acetal (B89532) group in This compound suggests potential for a range of functionalization and derivatization reactions.

Transformations involving Elimination of Iodine or Dimethoxy Groups

Elimination reactions are fundamental processes for the introduction of unsaturation in organic molecules, typically leading to the formation of alkenes. youtube.com These reactions, often categorized as E1 or E2 mechanisms, involve the removal of a leaving group and a proton from adjacent carbon atoms. masterorganicchemistry.com In the case of This compound , the iodine atom could serve as a leaving group.

Despite the theoretical possibility of treating this compound with a base to induce elimination and form a styrenyl ether derivative, no specific studies detailing such a reaction have been published. The factors governing the regioselectivity (e.g., Zaitsev's rule) and stereoselectivity of such an elimination from this substrate have not been experimentally determined or reported. researchgate.net Similarly, the potential for elimination or transformation of the dimethoxy acetal group under various conditions has not been explored in the available literature.

Advanced Analytical and Spectroscopic Characterization in Research of 2 Iodo 1,1 Dimethoxyethyl Benzene

Infrared (IR) Spectroscopy for Functional Group Identification

The primary functional groups present in (2-Iodo-1,1-dimethoxyethyl)benzene are the benzene (B151609) ring, the dimethoxy acetal (B89532) group, and the carbon-iodine bond. Each of these moieties exhibits distinct absorption frequencies in the IR spectrum.

Key IR Absorption Bands Expected for this compound:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic Ring | C-H stretch | 3100-3000 | Medium to Weak |

| C=C stretch | 1600-1450 | Medium to Weak | |

| Alkyl Groups | C-H stretch (in -OCH₃ and -CH) | 2990-2850 | Strong |

| Acetal Group | C-O stretch | 1150-1050 | Strong |

| Carbon-Iodine Bond | C-I stretch | 600-500 | Medium to Strong |

The aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring produce a series of bands in the 1600-1450 cm⁻¹ region. pressbooks.pub The aliphatic C-H stretching from the methoxy (B1213986) groups and the methine proton will result in strong absorptions in the 2990-2850 cm⁻¹ range. pressbooks.pub

A prominent feature in the IR spectrum of an acetal is the strong C-O stretching absorption. core.ac.uk For this compound, this is expected to be a complex and strong band between 1150 and 1050 cm⁻¹. The introduction of the iodine atom at the alpha-position to the phenyl ring is the key structural difference from its precursor, (2,2-dimethoxyethyl)benzene. The carbon-iodine (C-I) stretching vibration is anticipated to occur in the lower frequency region of the spectrum, typically between 600 and 500 cm⁻¹. The presence of this band would be a key indicator of successful iodination.

Chromatographic Techniques for Reaction Monitoring and Purification

Chromatographic methods are indispensable in synthetic organic chemistry for both monitoring the progress of a reaction and for the isolation of the desired product in a pure form.

Thin Layer Chromatography (TLC) for Reaction Progress

Thin Layer Chromatography (TLC) is a rapid and effective method for qualitatively monitoring the progress of a chemical reaction. In the synthesis of this compound, for instance, from the corresponding phenylacetaldehyde (B1677652) dimethyl acetal, TLC can be used to track the consumption of the starting material and the formation of the product.

A small aliquot of the reaction mixture is spotted onto a TLC plate, which is typically coated with silica (B1680970) gel (the stationary phase). The plate is then developed in a suitable solvent system (the mobile phase). The choice of eluent is critical for achieving good separation between the starting material and the product. A common mobile phase for compounds of this polarity is a mixture of a non-polar solvent like petroleum ether or hexane (B92381) and a more polar solvent such as ethyl acetate. rsc.org

The spots on the developed TLC plate can be visualized under UV light, as the benzene ring in both the starting material and the product is UV active. Alternatively, staining with an appropriate agent, such as potassium permanganate (B83412) or iodine vapor, can be employed. The relative positions of the spots, indicated by their retention factor (Rf) values, provide information about the composition of the reaction mixture. The starting acetal will have a different Rf value than the more polar iodinated product. The disappearance of the starting material spot and the appearance of a new product spot indicate the progression of the reaction.

Table of TLC Parameters for Monitoring the Synthesis of this compound:

| Parameter | Description |

| Stationary Phase | Silica gel 60 F₂₅₄ |

| Mobile Phase | Petroleum Ether : Ethyl Acetate (e.g., 9:1 v/v) rsc.org |

| Visualization | UV light (254 nm), Potassium Permanganate stain, or Iodine chamber |

Column Chromatography for Product Isolation

Once the reaction is deemed complete by TLC analysis, column chromatography is employed for the purification of the crude reaction mixture to isolate the this compound product. rsc.org This technique operates on the same principles as TLC but on a larger scale.

The crude mixture is loaded onto the top of a glass column packed with a stationary phase, most commonly silica gel. The mobile phase, a solvent or a mixture of solvents, is then passed through the column. The components of the mixture travel down the column at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase.

For the purification of this compound, a gradient elution might be used, starting with a less polar solvent system and gradually increasing the polarity. This allows for the separation of non-polar impurities first, followed by the elution of the product. The fractions are collected sequentially and analyzed by TLC to identify those containing the pure product. The solvent is then removed from the combined pure fractions, typically by rotary evaporation, to yield the isolated this compound.

Table of Column Chromatography Parameters for the Purification of this compound:

| Parameter | Description |

| Stationary Phase | Silica gel (e.g., 230-400 mesh) |

| Mobile Phase (Eluent) | A mixture of Petroleum Ether and Ethyl Acetate, often in a gradient rsc.org |

| Fraction Analysis | Thin Layer Chromatography (TLC) |

| Product Isolation | Combination of pure fractions and removal of solvent by rotary evaporation |

Future Prospects and Emerging Research Areas for 2 Iodo 1,1 Dimethoxyethyl Benzene Chemistry

Development of Sustainable and Atom-Economical Synthetic Protocols

Key research directions will likely include:

Catalytic Iodination: Moving away from stoichiometric reagents like N-iodosuccinimide (NIS) or iodine with a base, research will focus on developing catalytic systems. This could involve using a catalytic amount of an iodine source in conjunction with a terminal oxidant, such as hydrogen peroxide or oxygen, to regenerate the active iodinating species in situ.

Iodine-Recycling Systems: The development of protocols where the iodide byproduct is captured and re-oxidized back to an active iodinating agent would significantly improve the atom economy. This aligns with green chemistry principles by reducing iodine waste.

Solvent-Free or Green Solvent Conditions: Exploration of reaction conditions that eliminate the need for traditional volatile organic solvents will be a priority. This could involve solid-state reactions, reactions in water, or the use of biodegradable solvents like glycerol (B35011) or deep eutectic solvents.

Below is a comparative table of potential iodination methods that could be developed for the synthesis of (2-Iodo-1,1-dimethoxyethyl)benzene.

| Method | Iodinating Agent | Key Features | Potential for Sustainability |

| Traditional Iodination | I₂/Base or NIS | Stoichiometric, well-established | Low atom economy, potential for halogenated waste |

| Catalytic Iodination | KI/Oxidant (e.g., H₂O₂) | Catalytic use of iodine source | High atom economy, water as a byproduct |

| Electrochemical Synthesis | NaI or other iodide salts | Avoids chemical oxidants | Uses electricity as a "green" reagent |

| Photoredox Catalysis | I₂ or other iodine source | Mild reaction conditions, light-driven | High energy efficiency, selective |

Exploration of Photoredox Catalysis and Electrosynthesis for Iodination Reactions

Photoredox catalysis and electrosynthesis have emerged as powerful tools in modern organic synthesis, offering mild and highly selective ways to form chemical bonds. The application of these technologies to the synthesis of this compound is a promising area of future research.

Photoredox Catalysis: This approach uses visible light to initiate single-electron transfer (SET) processes, enabling the activation of otherwise unreactive substrates. For the synthesis of this compound, a photocatalyst could be used to activate the parent compound, phenylacetaldehyde (B1677652) dimethyl acetal (B89532), or an appropriate iodine source under very mild conditions. This could lead to higher selectivity and functional group tolerance compared to traditional methods.

Electrosynthesis: Electrochemical methods provide a reagent-free way to perform redox reactions. The iodination of the parent acetal could be achieved in an electrochemical cell, where an iodide salt is anodically oxidized to generate an electrophilic iodine species. This method avoids the use of chemical oxidants, reducing waste and improving the safety profile of the synthesis.

Application in Flow Chemistry and Microreactor Technologies

Flow chemistry, where reactions are performed in continuous-flow reactors rather than in batches, offers numerous advantages in terms of safety, scalability, and reaction control. The application of this technology to the synthesis and subsequent reactions of this compound is a significant future prospect.

Enhanced Safety: Many iodination reactions are highly exothermic and can be difficult to control on a large scale. Microreactors provide superior heat and mass transfer, allowing for precise temperature control and minimizing the risk of thermal runaways.

Improved Yield and Selectivity: The precise control over reaction parameters such as stoichiometry, reaction time, and temperature in a flow system can lead to higher yields and selectivities.

On-Demand Synthesis: Flow chemistry allows for the on-demand generation of this compound, which can be particularly useful if the compound is unstable or needs to be used immediately in a subsequent reaction step. This avoids the need for storage and can streamline multi-step synthetic sequences.

Discovery of Novel Reactivity and Rearrangement Pathways

Beyond its synthesis, a major area of future research will be the exploration of the unique reactivity of this compound. The presence of the iodine atom alpha to the acetal group makes it a versatile synthetic intermediate.

Transition Metal-Catalyzed Cross-Coupling: The carbon-iodine bond is well-suited for a variety of transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. Future research will likely explore the use of this compound as a building block to introduce the dimethoxymethyl-ethyl-phenyl moiety into complex molecules.

Radical-Mediated Reactions: The C-I bond can be homolytically cleaved under photolytic or radical-initiating conditions to generate a carbon-centered radical. The reactivity of this radical intermediate could be harnessed in a variety of transformations, including additions to alkenes and alkynes.

Rearrangement Reactions: The acetal group in proximity to the iodine atom may facilitate novel rearrangement pathways, potentially under Lewis acidic or thermal conditions. For instance, studies on related α-haloepoxides have shown rearrangements to α,β-unsaturated ketones, suggesting that this compound could be a precursor to other valuable chemical structures.

Computational Design of Tailored this compound Derivatives with Specific Reactivity

Computational chemistry and in silico design are becoming indispensable tools in modern chemical research. For this compound, computational methods can be used to predict its properties and guide the development of new applications.

Predicting Reactivity: Density Functional Theory (DFT) and other computational methods can be used to model the electronic structure of this compound and predict its reactivity in various chemical transformations. This can help in designing experiments and avoiding unpromising reaction pathways.

Designing Novel Reagents: By modifying the substituents on the benzene (B151609) ring, the electronic properties and steric environment of the molecule can be fine-tuned. Computational studies can predict how these modifications will affect the reactivity of the C-I bond and the acetal group, allowing for the rational design of new derivatives with tailored properties for specific applications.

Understanding Reaction Mechanisms: Computational modeling can provide detailed insights into the mechanisms of reactions involving this compound, including transition state analysis and reaction energy profiles. This fundamental understanding is crucial for optimizing reaction conditions and developing new catalytic systems.

The table below outlines potential areas of computational investigation for this compound.

| Research Area | Computational Method | Objective |

| Reaction Prediction | Density Functional Theory (DFT) | To model reaction pathways and predict product distributions. |

| Derivative Design | Quantitative Structure-Activity Relationship (QSAR) | To correlate structural modifications with changes in reactivity. |

| Mechanism Elucidation | Transition State Searching | To identify and characterize the transition states of key reactions. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2-iodo-1,1-dimethoxyethyl)benzene, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via decarboxylation of 2,6-dimethoxybenzoic acid using iodobenzene diacetate (PhI(OAc)₂) in dimethyl sulfoxide (DMSO) under nitrogen at 353 K for 24 hours . Optimization includes controlling temperature (±2 K), solvent purity (anhydrous DMSO), and stoichiometric ratios (e.g., 1:2 molar ratio of acid to iodobenzene diacetate). Column chromatography with silica gel and dichloromethane/hexane gradients is recommended for purification.

- Key Data : Yield improvements (67–93%) are achievable by adjusting reaction time and monitoring via TLC (Rf ≈ 0.33 in 5% Et₂O/pentane) .

Q. How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize its packing?

- Methodology : Single-crystal X-ray diffraction reveals a monoclinic space group (e.g., Cm) with asymmetric units containing half-molecules. Weak C–H···π interactions (3.824 Å) and I···π contacts (3.695 Å) form 1D supramolecular chains .

- Key Data :

| Parameter | Value |

|---|---|

| C–I bond length | 2.090 (5) Å |

| I···C(π) distance | 3.695 (2) Å |

| C–H···π angle | 164.17° |

Q. What analytical techniques are critical for verifying purity and structural integrity?

- Methodology :

- NMR : Monitor iodine-mediated coupling or decomposition by tracking chemical shifts (e.g., δ 3.8–4.2 ppm for methoxy groups).

- Mass Spectrometry : Exact mass (e.g., 385.13504 [M-H]⁻) confirms molecular composition .

- XRD : Validate bond angles (e.g., 119.5° for I–C–C) and crystallographic parameters .

Advanced Research Questions

Q. How do electronic and steric effects influence the reactivity of this compound in cross-coupling reactions?

- Methodology : Electron-rich methoxy groups activate the aryl iodide for Suzuki-Miyaura couplings. Steric hindrance at the ortho-position requires bulky ligands (e.g., SPhos) and elevated temperatures (80–100°C) . Compare oxidative stability with analogs like 2-iodoanisole (14-hour oxidation vs. 24 hours for iodobenzene) .

- Key Contradiction : Decomposition pathways under oxidizing conditions (e.g., Selectfluor) may compete with desired reactivity, necessitating real-time monitoring via ¹H NMR .

Q. How can computational modeling resolve discrepancies in crystallographic data or reaction mechanisms?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict bond dissociation energies and transition states. Compare computed I···π distances (3.6–3.7 Å) with experimental XRD data to validate packing models .

- Case Study : Discrepancies in oxidation rates (e.g., 2-iodoanisole vs. 4-iodoanisole) can be rationalized by electron-donating methoxy groups stabilizing λ³-iodane intermediates .

Q. What strategies mitigate decomposition during catalytic applications?

- Methodology :

- Acidic Additives : Use trifluoroacetic acid (TFA) to suppress diaryliodonium salt formation, a common side reaction .

- Low-Temperature Protocols : Conduct reactions at 273 K to slow radical-mediated decomposition.

- Inert Atmosphere : Rigorous nitrogen purging minimizes oxidative degradation .

Q. How do solvent polarity and hydrogen-bonding networks affect crystallization outcomes?

- Methodology : Polar solvents (e.g., DMSO, DMF) enhance solubility but may disrupt C–H···π interactions. Slow evaporation of dichloromethane at 298 K yields prismatic crystals with higher symmetry .

- Key Data : Solvent dielectric constant (ε) vs. crystal quality:

| Solvent | ε | Crystal Morphology |

|---|---|---|

| DCM | 8.93 | Prismatic |

| EtOAc | 6.02 | Needles |

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the stability of iodoarenes under oxidative conditions?

- Methodology :

Reproduce Conditions : Verify reaction parameters (e.g., oxidant concentration, temperature).

Mechanistic Probes : Use ¹⁸O labeling or radical traps (e.g., TEMPO) to identify decomposition pathways.

Comparative Studies : Benchmark against structurally similar compounds (e.g., 2-iodotoluene vs. 2-iodoanisole) .

- Example : Conflicting oxidation rates for 2-iodoanisole (14 hours) vs. iodobenzene (24 hours) may arise from methoxy group electron donation .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.